molecular formula C6H4FNO3 B1323201 2-Fluoro-5-nitrophenol CAS No. 22510-08-3

2-Fluoro-5-nitrophenol

Cat. No. B1323201
M. Wt: 157.1 g/mol
InChI Key: WFRLFZAMCVAQLN-UHFFFAOYSA-N
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Patent
US08198267B2

Procedure details

116 ml (116 mmol) of boron tribromide (1 molar solution in dichloromethane) are added dropwise at −10° C. over a period of 1 h to a solution of 5.00 g (29.2 mmol) of 1-fluoro-2-methoxy-4-nitrobenzene at such a rate that the temperature does not exceed −5° C. The solution is left at 0° C. for 5 h, then added slowly to 600 ml of ice-water and diluted with 100 ml of ethyl acetate. After phase separation, the aqueous phase is extracted twice with ethyl acetate. The combined organic phases are dried over sodium sulfate. After filtration, the solvents are removed under reduced pressure. The residue is purified by chromatography on silica gel (10:1 cyclohexane/ethyl acetate). This affords 1.45 g (30% of theory) of the desired compound.
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[F:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[O:15]C>C(OCC)(=O)C>[F:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[OH:15]

Inputs

Step One
Name
Quantity
116 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])OC
Step Two
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed −5° C
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (10:1 cyclohexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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